1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose

Vue d'ensemble

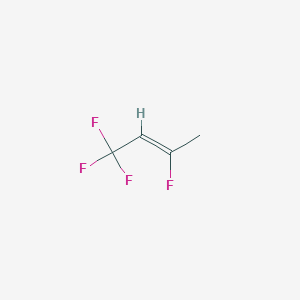

Description

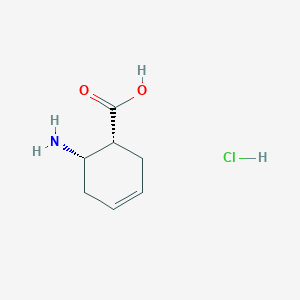

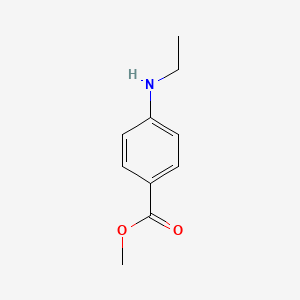

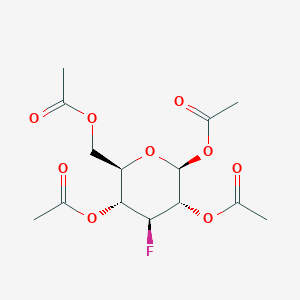

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is a compound with the molecular formula C14H19FO9 . It is a carbohydrate derivative that is used in the synthesis of various compounds . This compound has shown noteworthy antiviral and antibacterial attributes, contributing significantly to the creation of therapeutic remedies targeting viral infections and antibiotic-resistant bacteria .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is a starting compound in the synthesis of a number of glucosamine glycosyl donors . In the presence of excess of anhydrous ferric chloride in dichloromethane, the glycosyl acetate easily reacted with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C14H19FO9, average mass 350.294 Da, and monoisotopic mass 350.101318 Da . It has 5 defined stereocenters .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. It is used in the synthesis of α- and β-linked acetamido pyranosides, which have anti-inflammatory properties as inhibitors of TLR4 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 408.3±45.0 °C at 760 mmHg, and a flash point of 193.7±23.6 °C . It has 9 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds . Its polar surface area is 114 Å2 .Applications De Recherche Scientifique

Drug Delivery Systems

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is used in the development of advanced drug delivery systems. Its acetylated structure allows for better solubility and stability, making it an ideal candidate for encapsulating drugs within nanoparticles. This compound can be loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enhancing the bioavailability and controlled release of therapeutic agents .

Metabolic Engineering

This compound plays a significant role in metabolic engineering, particularly in the modification of glycoproteins. Its fluorinated glucose analog can be incorporated into glycoproteins, allowing researchers to study the effects of specific modifications on protein function and stability. This application is crucial for understanding diseases related to glycosylation disorders .

Biochemical Research

In biochemical research, 1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is used as a substrate for various enzymatic reactions. Its unique structure helps in studying enzyme specificity and activity, providing insights into the mechanisms of carbohydrate-processing enzymes. This is particularly useful in the development of enzyme inhibitors for therapeutic purposes .

Synthetic Chemistry

This compound is valuable in synthetic chemistry for the preparation of complex carbohydrates. Its acetylated form is a versatile intermediate in the synthesis of various glycosides and oligosaccharides. Researchers use it to develop new synthetic routes for producing biologically active molecules, which can be applied in drug discovery and development .

Chiral Derivatization

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose is employed as a chiral derivatization reagent. It reacts with enantiomeric amino acids to form diastereomers, which can be separated and analyzed using chromatographic techniques. This application is essential for the resolution and study of chiral compounds in pharmaceutical research .

Nanotechnology

In the field of nanotechnology, this compound is used to fabricate functionalized nanoparticles. Its acetyl groups provide reactive sites for further modification, allowing the creation of nanoparticles with specific surface properties. These nanoparticles can be used in various applications, including targeted drug delivery, imaging, and diagnostics .

Orientations Futures

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPVVBXVHVLOLU-XVIXHAIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)F)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,6-Tetra-o-acetyl-3-deoxy-3-fluoro-beta-d-glucopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;bromide](/img/structure/B3043205.png)

![Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B3043217.png)